
N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor of histone methyltransferase EZH2. EZH2 is a histone methyltransferase that plays a crucial role in epigenetic regulation and is frequently overexpressed in various types of cancer. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
作用机制
EZH2 is a histone methyltransferase that catalyzes the methylation of lysine 27 on histone H3 (H3K27), leading to the formation of the repressive H3K27me3 mark. This mark is associated with gene silencing and plays a crucial role in the regulation of gene expression. N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide inhibits the activity of EZH2 by binding to the catalytic domain of the enzyme, leading to a decrease in the levels of H3K27me3 and the reactivation of silenced genes.
Biochemical and Physiological Effects:
N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has been shown to have potent anti-cancer activity in preclinical models, including lymphoma, leukemia, and solid tumors. In addition to its effects on EZH2 activity and H3K27me3 levels, N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. However, the exact biochemical and physiological effects of N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide on normal cells and tissues are not well understood.
实验室实验的优点和局限性
One advantage of N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is its specificity for EZH2, which makes it a valuable tool for studying the role of EZH2 in cancer and other diseases. However, like many small molecule inhibitors, N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has limitations in terms of its selectivity and potential off-target effects. Additionally, the synthesis of N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is complex and time-consuming, which may limit its use in some lab settings.
未来方向
There are several potential future directions for research on N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective EZH2 inhibitors based on the structure of N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide. Another area of interest is the investigation of the role of EZH2 in other diseases beyond cancer, such as neurodegenerative disorders. Finally, the combination of N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide with other drugs or therapies may enhance its anti-cancer activity and improve its clinical efficacy.
合成方法
The synthesis of N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide involves a multi-step process that starts with the reaction of 3-fluorobenzaldehyde with 2,2-dimethyl-1,3-propanediol to form 3-(2,2-dimethyl-1,3-dioxolan-4-yl)benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone, which is cyclized with acetic anhydride to form the pyrazole ring. The final step involves the reaction of the pyrazole with cyanogen bromide and subsequent hydrolysis to form N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide.
科学研究应用
N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide inhibits the activity of EZH2, leading to a decrease in the levels of the H3K27me3 histone mark, which is associated with gene silencing. In vivo studies have demonstrated that N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide can inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-16(2,3)14(10-18)19-15(22)13-7-8-21(20-13)12-6-4-5-11(17)9-12/h4-9,14H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJYJBWJFQYGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=NN(C=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2,2-dimethylpropyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


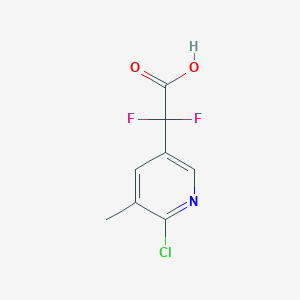
![2-[Cyclobutyl(methyl)amino]acetic acid](/img/structure/B2896544.png)
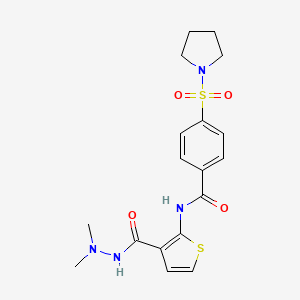
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2896547.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2896548.png)
![Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate](/img/structure/B2896549.png)
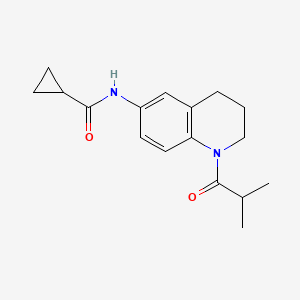
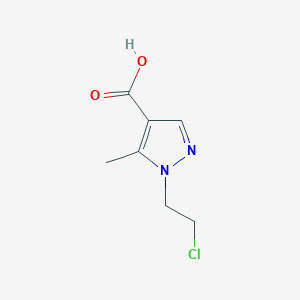
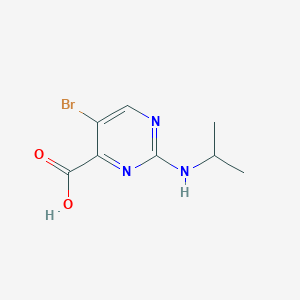
![N-(2,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2896557.png)


![3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2896562.png)